molecular formula C27H44O4 B1434587 (2R,6R)-6-[(3S,7R,8S,9S,10R,13R,14S,17R)-3,7-Dihydroxy-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-methylheptanoic acid CAS No. 1246298-66-7

(2R,6R)-6-[(3S,7R,8S,9S,10R,13R,14S,17R)-3,7-Dihydroxy-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-methylheptanoic acid

Cat. No.: B1434587
CAS No.: 1246298-66-7
M. Wt: 432.6 g/mol
InChI Key: GYJSAWZGYQXRBS-WMYDBBFWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound (2R,6R)-6-[(3S,7R,8S,9S,10R,13R,14S,17R)-3,7-Dihydroxy-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-methylheptanoic acid is a steroid derivative characterized by a cyclopenta[a]phenanthrene core. Key structural features include:

  • Two hydroxyl groups at positions 3 and 6.
  • Methyl groups at positions 10 and 12.
  • A (2R,6R)-2-methylheptanoic acid side chain at position 17.

Properties

IUPAC Name

(2R,6R)-6-[(3S,7R,8S,9S,10R,13R,14S,17R)-3,7-dihydroxy-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-methylheptanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H44O4/c1-16(6-5-7-17(2)25(30)31)20-8-9-21-24-22(11-13-27(20,21)4)26(3)12-10-19(28)14-18(26)15-23(24)29/h15-17,19-24,28-29H,5-14H2,1-4H3,(H,30,31)/t16-,17-,19+,20-,21+,22+,23+,24+,26+,27-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYJSAWZGYQXRBS-WMYDBBFWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCCC(C)C(=O)O)C1CCC2C1(CCC3C2C(C=C4C3(CCC(C4)O)C)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CCC[C@@H](C)C(=O)O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2[C@H](C=C4[C@@]3(CC[C@@H](C4)O)C)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H44O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (2R,6R)-6-[(3S,7R,8S,9S,10R,13R,14S,17R)-3,7-Dihydroxy-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-methylheptanoic acid is a complex organic molecule that has gained attention for its potential biological activities. This article explores its biological activity through various studies and findings.

Chemical Structure and Properties

The chemical structure of the compound indicates that it belongs to a class of steroids and steroid derivatives. The presence of multiple hydroxyl groups suggests potential interactions with biological systems through mechanisms such as receptor binding and modulation of enzymatic activities.

Antioxidant Activity

Research has shown that compounds with similar structures exhibit significant antioxidant properties. For instance:

  • A study highlighted the inhibition of DPPH and ABTS radicals by related compounds at concentrations as low as 767.09 µg/mL and 157.16 µg/mL respectively . This suggests that the compound may also possess comparable antioxidant capabilities.

Anti-inflammatory Effects

The anti-inflammatory potential is crucial for therapeutic applications:

  • The compound's structural features may allow it to modulate inflammatory pathways. In related studies on similar compounds from natural sources like Eunicella corals, significant anti-inflammatory effects were observed with IC50 values around 198.70 µg/mL against albumin denaturation .

Antiproliferative Activity

The antiproliferative effects of this compound have been investigated in various cancer cell lines:

  • In vitro studies demonstrated that extracts containing similar steroidal compounds exhibited IC50 values ranging from 0.82 µg/mL to over 200 µg/mL against several carcinoma cell lines . This indicates a potential for the compound to inhibit cancer cell proliferation effectively.

Study on Eunicella Extracts

A detailed study on extracts from Eunicella corals revealed:

  • The extracts showed notable cytotoxic effects against human fibroblasts and various carcinoma cell lines. The most potent fractions exhibited IC50 values comparable to standard chemotherapeutic agents like 5-fluorouracil (5-FU), underscoring the therapeutic potential of compounds derived from similar structures .

Research Findings Summary Table

Activity IC50 Value Reference
Antioxidant (DPPH)767.09 µg/mL
Anti-inflammatory198.70 µg/mL
Antiproliferative (SW620)5.73 µg/mL
Antiproliferative (HepG2)<5.00 µg/mL

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Similarity Metrics

Computational tools like Tanimoto coefficients and Dice indexes are widely used to quantify molecular similarity. For example:

  • The Tanimoto coefficient compares bit vectors of molecular fingerprints, with values >0.8 indicating high similarity .
  • The maximal common subgraph (MCS) algorithm identifies shared structural motifs, such as the cyclopenta[a]phenanthrene core and methyl/heptanoic acid side chains .
Table 1: Structural Comparison Using Tanimoto Coefficients
Compound Name / ID Tanimoto Coefficient (vs. Target) Key Structural Differences
(8S,9S,10R,13R,14S,17R)-10,13-Dimethyl-17-((R)-6-methylheptan-2-yl)-dodecahydro-1H-cyclopenta[a]phenanthren-3(2H)-one 0.85 (estimated) Ketone at C3; lacks carboxylic acid
(7R)-7-hydroxy-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-dodecahydrocyclopenta[a]phenanthren-3-one 0.78 (estimated) Hydroxyl at C7; ketone at C3
Methyl (4R)-4-((3R,10S,13R,17R)-3-hydroxy-10,13-dimethylhexadecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoate 0.72 (estimated) Methyl ester instead of carboxylic acid
A. Carboxylic Acid vs. Ester/Ketone Side Chains
  • Biological Activity : Carboxylic acid derivatives often exhibit enhanced binding to proteins like albumin or nuclear receptors (e.g., FXR, LXR) compared to esters or ketones .
B. Hydroxylation Patterns
  • The target’s 3,7-dihydroxy configuration may mimic bile acids (e.g., cholic acid), suggesting roles in lipid digestion or cholesterol homeostasis.
  • Compound 16 () has a single hydroxyl at C7 , which may reduce its metabolic stability compared to the dihydroxy target .

Physicochemical Properties

Table 2: Physical Properties Comparison
Property Target Compound Compound Compound 7
Molecular Weight (g/mol) 432.6 (calculated) 384.64 418.6
Melting Point (°C) Not reported Not reported 105.3–106.5
Solubility High (polar groups) Moderate (ketone) Low (ester)

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2R,6R)-6-[(3S,7R,8S,9S,10R,13R,14S,17R)-3,7-Dihydroxy-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-methylheptanoic acid
Reactant of Route 2
(2R,6R)-6-[(3S,7R,8S,9S,10R,13R,14S,17R)-3,7-Dihydroxy-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-methylheptanoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.